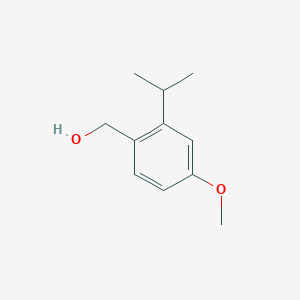

(2-Isopropyl-4-methoxyphenyl)methanol

Übersicht

Beschreibung

“(2-Isopropyl-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 . It is used in scientific research and finds applications in various fields like pharmaceuticals, organic synthesis, and materials science.

Synthesis Analysis

A preparative method was developed for the synthesis of 2-isopropyltetrahydropyran-4-one, which was then transformed by the action of ethyl cyanoacetate into ethyl (2-isopropyl-4-tetrahydro-pyranylidene)cyanoacetate. Reaction of the latter with o-methoxyphenylmagnesium bromide followed by saponification and reduction with LiAlH4 led to 4-(2-aminoethyl)-2-isopropyl-4-(o-methoxy-phenyl)tetrahydropyran .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H16O2 . The average mass is 289.413 Da and the monoisotopic mass is 289.204193 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the reaction of the ketone with ethyl cyanoacetate gave the corresponding tetrahydropyranylidene-substituted ester, which was converted without previous purification into (o-methoxyphenyl)tetrahydropyran-4-ylcyanoacetic ester by treatment with o-methoxyphenylmagnesium bromide .Wissenschaftliche Forschungsanwendungen

Solvent Effects on Hydrogen Bonding and Rotation Barriers

Research conducted by Lomas and Adenier (2001) investigated the effects of solvents on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. Their study revealed how solvent properties influence the conformational dynamics of compounds structurally related to (2-Isopropyl-4-methoxyphenyl)methanol, particularly focusing on the syn and anti rotamers. This insight is crucial for understanding solvent interactions in various chemical reactions and processes (Lomas & Adenier, 2001).

Regioselective Synthesis and Mass Spectrometry Analysis

Another study by Xu et al. (2000) explored the regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid 4-methyl/isopropyl esters, demonstrating the utility of this compound derivatives in synthesizing complex organic molecules. The electron impact mass spectrometric analysis provided detailed fragmentation patterns, offering insights into the structural characteristics of these molecules (Xu et al., 2000).

Bidentate Chelation-Controlled Asymmetric Synthesis

The work by Jung et al. (2000) on the asymmetric synthesis of α-hydroxy esters showcases the application of derivatives of this compound in enantioselective chemical synthesis. Their approach highlights the role of bidentate chelation in controlling the stereochemical outcome of glycolate enolate alkylation, a method significant in the production of optically active compounds (Jung, Ho, & Kim, 2000).

Novel Prins Cyclization for Synthesis of Derivatives

Research by Reddy et al. (2012) introduced a novel Prins cyclization method for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives using (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol. This methodology opens new avenues for constructing complex cyclic structures, essential in medicinal chemistry and natural product synthesis (Reddy et al., 2012).

Catalytic Reactions and Material Science Applications

Studies on catalytic reactions and material science applications further expand the utility of this compound derivatives. For instance, Tsang et al. (2009) examined dinuclear Zn(II) complex-promoted cleavage and isomerization reactions, illustrating the potential of such compounds in catalysis and the synthesis of phosphates (Tsang et al., 2009).

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that the compound can be transformed into various derivatives through reactions with different agents . These derivatives may interact with their targets in different ways, leading to various biological effects.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

It’s known that similar compounds can have various effects on cells, including inhibiting cell proliferation .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (2-Isopropyl-4-methoxyphenyl)methanol are not well-studied. It is known that aromatic alcohols like this compound can participate in various biochemical reactions. They can undergo oxidation, reduction, and substitution reactions

Cellular Effects

The cellular effects of this compound are not well-documented. Aromatic alcohols can influence cell function by interacting with various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Aromatic alcohols can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Eigenschaften

IUPAC Name |

(4-methoxy-2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIATOFLSPYTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251217 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-42-7 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)